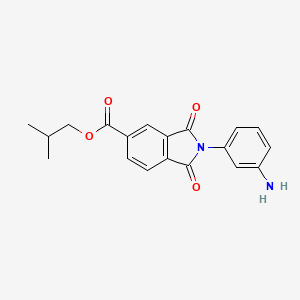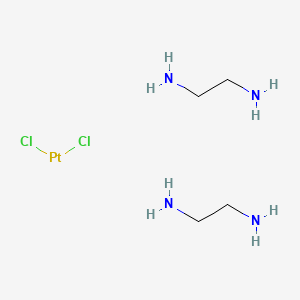
Bis(ethylenediamine)platinum(II) chloride
描述
Bis(ethylenediamine)platinum(II) chloride, with the molecular formula C4H16Cl2N4Pt, is an important organic intermediate . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of Bis(ethylenediamine)platinum(II) chloride is characterized by its molecular formula C4H16Cl2N4Pt . The compound has a molecular weight of 386.187 Da . The InChI code for this compound is 1S/2C2H6N2.2ClH.Pt/c23-1-2-4;;;/h23-4H,1-2H2;21H;/q2-2;;;+6/p-2 .Physical And Chemical Properties Analysis
Bis(ethylenediamine)platinum(II) chloride is a solid substance . It has a melting point of 300°C . The compound is stored under nitrogen at a temperature of 4°C, and it should be protected from light .科研应用
Formation and Characterization in Radiolysis Studies
Bis(ethylenediamine)platinum(II) chloride has been extensively studied in radiolysis, specifically pulse radiolysis and flash photolysis. These studies reveal the formation and characterization of platinum (III) amine complex ions. Such research is crucial for understanding the transient states and reactivity of platinum-based compounds under radiolytic conditions (Brodovitch, Storer, Waltz, & Eager, 1976).
Crystallography and Polymer Formation
X-ray crystallography has shown that bis(ethylenediamine)platinum(II) can form chain copolymers with other molecules like 18-crown-6. This results in a unique sandwiched structure, where each ethylenediamine ligand is involved in hydrogen bonding, showcasing its potential in creating complex molecular architectures (Colquhoun, Stoddart, & Williams, 1981).
Interaction with Other Ligands
The interaction of bis(ethylenediamine)platinum(II) with various ligands has been a subject of interest. For example, studies involving bis(phosphines) derived from N,N'-substituted ethylenediamine derivatives highlight the versatility of bis(ethylenediamine)platinum(II) in forming complexes with different ligands, impacting the structure and reactivity of the resulting compounds (Balakrishna, Abhyankar, & Mague, 1999).
Formation of Metallacycles
Research has also delved into the formation of metallacycles with bis(ethylenediamine)platinum(II). For instance, the reaction of this compound with certain nitriles leads to the formation of unique seven-membered organic metallacycles, which are of interest in the study of metal-organic frameworks and their potential applications (Kukushkin, Kiseleva, Zangrando, & Kukushkin, 1999).
Structural Studies and Intermolecular Interactions
Further structural studies on variants of bis(ethylenediamine)platinum(II) compounds, like the bis((S,S)-2,4-pentanediamine)platinum(II) ion, provide insights into the coordination geometry and intermolecular interactions in such complexes. These studies are essential for the design and synthesis of novel platinum-based compounds with specific properties (Nakayama, Ooi, & Kuroya, 1979).
DNA Interaction Studies
There is also research on the interaction of ethylenediamine platinum(II) complexes with DNA. Such studies are critical for understanding the potential biomedical applications of these complexes, including their interaction mechanisms with biological molecules (Duskova, Sierra, Fernández, Gude, & Lorente, 2012).
Safety And Hazards
Bis(ethylenediamine)platinum(II) chloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3) . It may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
性质
IUPAC Name |
dichloroplatinum;ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLIXEZAMQLDMM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylenediamine)platinum(II) chloride | |
CAS RN |
21430-85-3 | |
| Record name | Dichlorobis(ethylenediamine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)
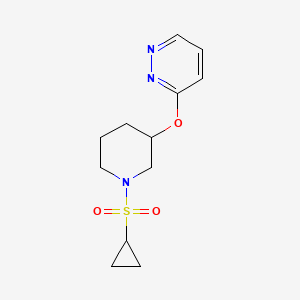
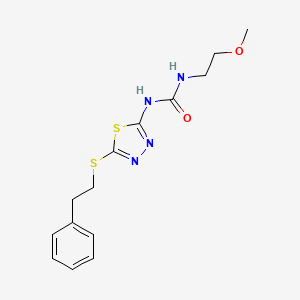
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)
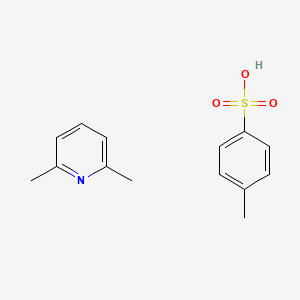
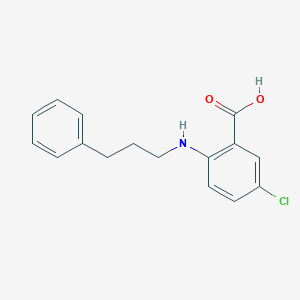
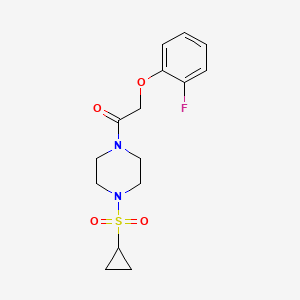
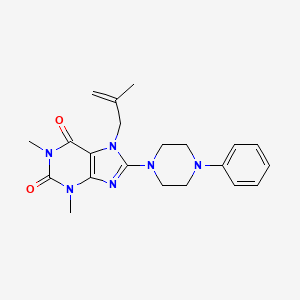
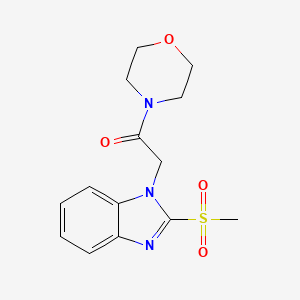
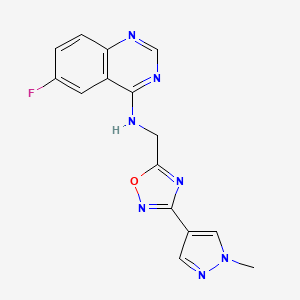
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one](/img/structure/B2630036.png)
![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
